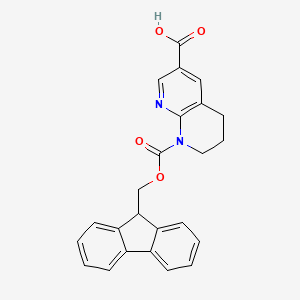

8-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid

Description

8-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid is a synthetic naphthyridine derivative featuring a 1,8-naphthyridine core fused with a dihydro ring system. The 3-carboxylic acid group provides reactivity for conjugation or salt formation, while the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety serves as a protective group for amines, commonly used in peptide synthesis.

Properties

IUPAC Name |

8-(9H-fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c27-23(28)16-12-15-6-5-11-26(22(15)25-13-16)24(29)30-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,12-13,21H,5-6,11,14H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGKJLVRBWXHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N=CC(=C2)C(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid is a derivative of naphthyridine known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This compound, characterized by its unique fluorene moiety, has been the subject of various studies aimed at understanding its potential therapeutic effects.

- Molecular Formula : C22H19N3O4

- Molar Mass : 389.41 g/mol

- Structural Characteristics : The presence of the fluorenylmethoxycarbonyl group enhances the lipophilicity and stability of the compound, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthyridine exhibit significant antimicrobial properties. The compound in focus has shown promising results against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 16 | |

| Klebsiella pneumoniae | 15 |

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes.

Anticancer Properties

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 10.0 | |

| A549 (lung cancer) | 15.0 |

The observed cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase.

Study 1: Antimicrobial Efficacy

A study conducted by E. Laxminarayana et al. evaluated various naphthyridine derivatives for their antibacterial activity. The results indicated that the compound exhibited strong activity against resistant strains of bacteria, outperforming traditional antibiotics like ciprofloxacin in certain tests .

Study 2: Anticancer Activity

Research by K.K. Priya et al. assessed the anticancer properties of naphthyridine derivatives, including our compound. The findings revealed that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, with a notable effect on apoptosis markers such as caspase activation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Core Scaffold and Substituents

- Target Compound : The 1,8-naphthyridine core is substituted with a dihydro ring (6,7-dihydro-5H), an Fmoc-protected amine at position 8, and a carboxylic acid at position 3.

- Compound 9a/9b (Molecules 2013): These analogs (e.g., 7-amino-5-oxo-2-(thienyl/furyl)-5,6-dihydro-1,6-naphthyridine-8-carbonitrile) share the dihydro-naphthyridine backbone but differ in substituents: Position 2: Thienyl (9a) or furyl (9b) heterocycles. Position 8: Cyano (-CN) instead of Fmoc. Position 7: Free amine (-NH2) vs. Fmoc-protected amine in the target compound .

- Pharmacopoeial Compound (Korean Pharmacopoeial Forum 2022) : Features a 1,8-naphthyridine core with a cyclopropyl group, fluoro substituent, oxime, and methanesulfonate salt. The carboxylic acid at position 3 is retained, but the substituents enhance solubility and bioactivity .

Fmoc-Protected Derivatives

- The acetic acid linker contrasts with the naphthyridine core, emphasizing divergent applications (e.g., peptide vs. heterocyclic synthesis) .

Physicochemical Properties

| Property | Target Compound | Compound 9a | Compound 9b | Pharmacopoeial Compound |

|---|---|---|---|---|

| Molecular Weight | ~443.45 (estimated) | 268.29 | 252.23 | 485.49 |

| Melting Point | Not reported | 291–292°C | 287–289°C | Not reported |

| Functional Groups | Fmoc, COOH | Thienyl, CN, NH2 | Furyl, CN, NH2 | Fmoc absent; COOH, F, OMe |

| Solubility | Likely polar aprotic | Moderate in DMSO | Moderate in DMSO | Enhanced by methanesulfonate |

- Key Observations: The Fmoc group in the target compound increases hydrophobicity compared to 9a/9b, which have polar cyano and amine groups. The pharmacopoeial compound’s methanesulfonate salt improves aqueous solubility, a feature absent in the target compound .

Q & A

Q. What are the optimal synthetic conditions for achieving high-purity 8-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid?

To maximize yield and purity, employ Fmoc-protected intermediates under anhydrous conditions with an inert nitrogen atmosphere. Catalytic systems like HOBt/DIC (1:1.2 molar ratio) enhance coupling efficiency. Purify via reverse-phase column chromatography (gradient: 0.1% TFA in acetonitrile/water, 20%–60% over 30 min) to remove unreacted reagents and byproducts. Monitor reaction progress using TLC (silica gel, UV visualization) .

Q. How should this compound be stored to prevent degradation?

Store at –20°C in airtight, light-protected containers under nitrogen. Use desiccants (e.g., silica gel) to minimize hydrolysis. Prior to use, equilibrate to room temperature in a dry environment to avoid condensation .

Q. What analytical techniques confirm structural integrity post-synthesis?

Use a combination of:

Q. Which parameters are critical during coupling reactions involving this compound?

Monitor:

- pH (maintain 8–9 for optimal amine activation).

- Temperature (0–4°C to suppress racemization).

- Coupling agent equivalents (1.5–2.0 molar ratios relative to substrate).

Excess reagents should be quenched with aqueous washes (5% citric acid) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Apply density functional theory (DFT) to model transition states and intermediates in coupling reactions. Software like Gaussian or ORCA can predict activation energies and solvent effects. Validate predictions experimentally via kinetic profiling (e.g., in situ IR monitoring) and compare with simulated reaction coordinates .

Q. What strategies resolve contradictions in reported reactivity across solvent systems?

Conduct systematic solvent screens (e.g., DMF, DCM, THF) with controlled water content (Karl Fischer titration). Use ANOVA to identify statistically significant variables. Cross-reference with thermogravimetric analysis (TGA) to assess solvent-substrate interactions .

Q. How can residual Fmoc groups interfere with downstream applications, and how are they mitigated?

Uncleaved Fmoc groups can hinder bioconjugation or crystallization. Optimize deprotection using 20% piperidine/DMF (v/v, 2 × 10 min). Confirm completeness via UV-Vis (Fmoc λmax = 301 nm) or MALDI-TOF MS. Purify via semi-preparative HPLC (C18 column, 0.1% formic acid gradient) .

Q. What methodologies characterize degradation products under accelerated stability testing?

Perform forced degradation studies:

- Heat (40°C, 75% RH, 14 days).

- Oxidation (3% H2O2, 24 hr).

Analyze products using UPLC-QTOF-MS with MSE data-independent acquisition. Fragment ions (m/z) and retention times identify degradation pathways (e.g., hydrolysis of the naphthyridine ring) .

Q. How does steric hindrance from the Fmoc group influence nucleophilic substitution kinetics?

The Fmoc group’s bulk reduces accessibility to reactive sites. Conduct Hammett studies with substituted Fmoc derivatives to quantify steric effects. Compare rate constants (k) via pseudo-first-order kinetics monitored by HPLC .

Q. What in silico models predict the compound’s behavior in multi-component reactions?

Develop molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to model interactions in reaction matrices. Validate with experimental

- Kinetic isotope effects (KIE) for hydrogen transfer steps.

- NOESY NMR to confirm predicted conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.